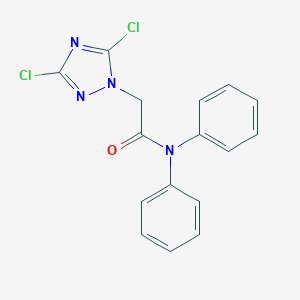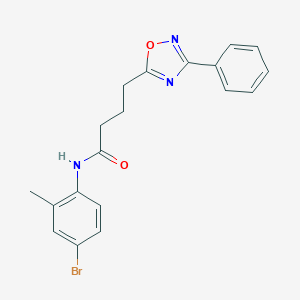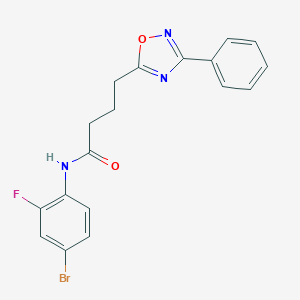
N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, also known as CM-272, is a novel compound that has been synthesized for its potential application in scientific research.
作用機序
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is not fully understood, but it is thought to inhibit the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of cell growth and survival. By inhibiting HSP90, N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been found to have other biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit the migration and invasion of cancer cells. N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has also been found to inhibit the activity of other proteins involved in cancer cell growth and survival, including AKT and ERK.
実験室実験の利点と制限
One advantage of N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is its specificity for HSP90, which makes it a potentially useful tool for studying the role of HSP90 in cancer cell growth and survival. However, one limitation of N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is its relatively low potency compared to other HSP90 inhibitors, which may make it less effective in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide. One direction is the development of more potent analogs of N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide that could be used as anticancer drugs. Another direction is the investigation of the potential therapeutic applications of N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide in other diseases, such as neurodegenerative disorders. Finally, further research is needed to fully understand the mechanism of action of N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide and its potential applications in scientific research.
合成法
N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is synthesized through a multistep process that involves the reaction of 3-chloro-4-methylphenylamine with 2-chloroacetyl chloride to form N-(3-chloro-4-methylphenyl)-2-chloroacetamide. This intermediate is then reacted with 2-aminobenzophenone to form N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide.
科学的研究の応用
N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs.
特性
分子式 |
C17H14ClN3O2 |
|---|---|
分子量 |
327.8 g/mol |
IUPAC名 |
N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C17H14ClN3O2/c1-11-6-7-12(8-14(11)18)20-16(22)9-21-10-19-15-5-3-2-4-13(15)17(21)23/h2-8,10H,9H2,1H3,(H,20,22) |
InChIキー |
GJVLFOBWHUTBJW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O)Cl |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277161.png)
![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277162.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylsulfanyl)acetamide](/img/structure/B277163.png)
![N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide](/img/structure/B277169.png)
![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(2-naphthyl)acetamide](/img/structure/B277171.png)

![2-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277178.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277179.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B277184.png)




![Methyl 4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoate](/img/structure/B277189.png)